molecular formula C9H8I2 B14483861 2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene CAS No. 65886-93-3

2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B14483861
CAS No.: 65886-93-3
M. Wt: 369.97 g/mol
InChI Key: UIFCJJJUQSXTEU-UHFFFAOYSA-N
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Description

2-Iodo-3-(iodomethyl)bicyclo[420]octa-1,3,5-triene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene typically involves multi-step organic reactions. One common method involves the use of rhodium (I) complexes as catalysts. The process starts with the homocoupling of terminal aryl alkynes, followed by a zipper annulation of the resulting gem-enyne . This method is notable for its efficiency and the ability to produce the desired compound in a one-pot procedure.

Chemical Reactions Analysis

2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming more complex structures.

Scientific Research Applications

2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene involves its interaction with molecular targets through its iodine atoms. These interactions can lead to the formation of new bonds or the modification of existing ones, affecting the compound’s reactivity and stability. The pathways involved in these interactions are often studied using computational chemistry methods to predict the compound’s behavior in various environments .

Comparison with Similar Compounds

2-Iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1,3,5-triene can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly its iodine substituents, which contribute to its distinct chemical properties and reactivity.

Properties

CAS No.

65886-93-3

Molecular Formula

C9H8I2

Molecular Weight

369.97 g/mol

IUPAC Name

2-iodo-3-(iodomethyl)bicyclo[4.2.0]octa-1(6),2,4-triene

InChI

InChI=1S/C9H8I2/c10-5-7-2-1-6-3-4-8(6)9(7)11/h1-2H,3-5H2

InChI Key

UIFCJJJUQSXTEU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2I)CI

Origin of Product

United States

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